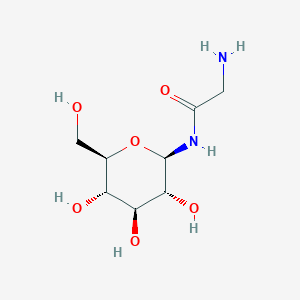

N-glycyl-beta-glucopyranosylamine

Description

Structure

3D Structure

Properties

CAS No. |

10081-72-8 |

|---|---|

Molecular Formula |

C8H16N2O6 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

2-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |

InChI |

InChI=1S/C8H16N2O6/c9-1-4(12)10-8-7(15)6(14)5(13)3(2-11)16-8/h3,5-8,11,13-15H,1-2,9H2,(H,10,12)/t3-,5-,6+,7-,8-/m1/s1 |

InChI Key |

AVDOUEOFSCXBTB-RHROMQPHSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)NC(=O)CN)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Glycyl Beta Glucopyranosylamine

Strategies for Anomeric Glycosylamine Formation

The initial and crucial step in synthesizing the parent structure is the formation of β-glucopyranosylamine. This process involves the direct amination of a reducing sugar, like glucose, at the anomeric carbon. The stereochemistry and stability of this newly formed N-glycosidic bond are of paramount importance, as glycosylamines are known for their instability, being susceptible to hydrolysis, dimerization, and isomerization.

Classical Amination Approaches

Historically, the synthesis of glycosylamines has been achieved by reacting a reducing sugar with a concentrated solution of ammonia (B1221849), often in the presence of ammonium (B1175870) bicarbonate. nih.govgoogle.com This method involves heating the sugar (e.g., D-glucose) with an aqueous solution of ammonia and ammonium hydrogencarbonate. nih.gov While this approach can produce the desired glycosylamine, it is often plagued by several drawbacks. The reaction equilibrium may not strongly favor the product, leading to moderate yields. Furthermore, the resulting glycosylamines are unstable, particularly in neutral or acidic aqueous solutions, which complicates purification. google.com Side products, such as diglycosylamines and N-glycosylcarbamates, are also commonly formed, requiring extensive purification steps to isolate the pure anomeric amine.

Ammonium Carbamate-Mediated Syntheses

A significant improvement over classical methods is the use of ammonium carbamate (B1207046) for amination. This approach offers a more efficient and convenient route to β-glycosylamines with higher yields and improved product stability. The reaction is typically carried out by treating the carbohydrate with ammonium carbamate in a solvent such as aqueous methanol. A key advantage of this method is that the glycosylamine product often precipitates from the reaction mixture as a more stable carbamic acid salt. This in-situ protection prevents hydrolysis and the formation of common side products like diglycosylamines, simplifying the isolation process. The free amine can then be liberated from the salt under high vacuum or by treatment with a base. This protocol has proven effective for a range of mono- and disaccharides.

Table 1: Comparison of Amination Methodologies for Glycosylamine Synthesis

| Feature | Classical Approach (Ammonium Bicarbonate) | Ammonium Carbamate-Mediated Synthesis |

|---|---|---|

| Primary Reagent | Ammonium Bicarbonate in aqueous Ammonia | Ammonium Carbamate |

| Reaction Yield | Often moderate | Generally high |

| Product Isolation | Complex, product is unstable in solution | Simplified, product precipitates as a stable carbamic acid salt |

| Common Side Products | Diglycosylamines, N-glycosylcarbamates | Formation of side products is significantly reduced |

| Overall Efficiency | Lower due to product instability and purification challenges | Higher due to improved yield and easier work-up |

Modern Catalytic and Microwave-Assisted Methods

Modern synthetic chemistry has introduced new technologies to streamline and accelerate glycosylamine formation. Microwave-assisted synthesis, for instance, dramatically reduces reaction times from many hours to mere minutes. scbt.com This rapid heating provides a significant advantage, especially in multi-step syntheses.

Catalytic methods, often employing Lewis acids, represent another frontier. While extensively used for forming O-glycosidic bonds, Lewis acid catalysis can also be applied to activate the anomeric center for nucleophilic attack by an amine. nih.govnih.gov The catalyst can enhance the electrophilicity of the anomeric carbon, facilitating bond formation under milder conditions than traditional methods. Furthermore, mechanochemical approaches, such as ball-milling, offer a solvent-free alternative for synthesizing glycosylamines, which is both environmentally friendly and efficient, often resulting in high yields and simplified work-up procedures. researchgate.netresearchgate.net

N-Acylation and Amide Bond Formation Techniques

Once the β-glucopyranosylamine intermediate is secured, the next step is the formation of an amide bond with a glycine (B1666218) moiety. This N-acylation must be performed selectively at the newly introduced anomeric amino group without affecting the multiple hydroxyl groups on the carbohydrate ring.

Utilizing Activated Glycine Derivatives

To facilitate the amide bond formation, the carboxylic acid of glycine must be "activated." A common and effective strategy involves using an N-protected glycine derivative, such as N-Boc-glycine , which is then converted into a more reactive species. One widely used activated form is the N-hydroxysuccinimide (NHS) ester of N-Boc-glycine. chemimpex.comsigmaaldrich.com This activated ester readily reacts with the primary amino group of the glycosylamine to form a stable amide linkage under mild conditions.

Other modern peptide coupling reagents can also be employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), efficiently promote the condensation between the N-protected glycine and the glycosylamine. peptide.comyoutube.com These reagents work by forming a highly reactive activated ester in situ, leading to rapid and high-yielding coupling reactions. arkat-usa.org

Preparation of N-Glycyl-beta-Glucopyranosylamine Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and developing compounds with enhanced or specific biological properties. Methodologies focus on both extending the carbohydrate moiety to oligosaccharides and modifying the core structure.

Synthesis of Oligosaccharide-Derived N-Glycyl-Glycopyranosylamines

A robust method for preparing N-glycyl derivatives of complex oligosaccharides has been developed, providing access to analogues that mimic naturally occurring human milk and urine oligosaccharide core structures. researchgate.net This synthetic route allows for the creation of important tools for studying the biological roles of these complex glycans.

The general synthetic strategy involves a two-step process:

Formation of Glycopyranosylamines : The parent oligosaccharides (such as di-, tetra-, and hexasaccharides) are first converted to their corresponding β-glycopyranosylamines. This is achieved through a reaction with ammonium carbamate in an aqueous methanolic solution, facilitated by the presence of ammonia. researchgate.net

N-acylation and Deprotection : The resulting oligosaccharyl-amines are then acylated with an N-protected glycine derivative, typically N-Boc-glycine N-hydroxysuccinimide ester. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions (e.g., with trifluoroacetic acid) to yield the desired N-glycyl-β-glycopyranosylamines of the oligosaccharides. This method has proven effective, with reported yields of up to 60%. researchgate.net

This methodology has been successfully applied to various core oligosaccharide structures found in human milk, which are known to be vital for infant health, serving as substrates for beneficial gut bacteria like bifidobacteria. researchgate.net

Table 1: Synthesis of Oligosaccharide-Derived N-Glycyl-Glycopyranosylamines

| Parent Oligosaccharide | Intermediate Product | Final Product | Key Reagents | Reference |

|---|---|---|---|---|

| Lactose | N-(N-tert-butyloxycarbonylglycyl)-β-lactosylamine | N-Glycyl-β-lactosylamine | 1. Ammonium Carbamate, NH3 2. N-Boc-glycine N-hydroxysuccinimide ester 3. Trifluoroacetic Acid | researchgate.net |

| Lacto-N-tetraose (LNT) | N-(N-tert-butyloxycarbonylglycyl)-β-lacto-N-tetraosylamine | N-Glycyl-β-lacto-N-tetraosylamine | 1. Ammonium Carbamate, NH3 2. N-Boc-glycine N-hydroxysuccinimide ester 3. Trifluoroacetic Acid | researchgate.net |

| Lacto-N-neo-tetraose (LNnT) | N-(N-tert-butyloxycarbonylglycyl)-β-lacto-N-neo-tetraosylamine | N-Glycyl-β-lacto-N-neo-tetraosylamine | 1. Ammonium Carbamate, NH3 2. N-Boc-glycine N-hydroxysuccinimide ester 3. Trifluoroacetic Acid | researchgate.net |

Generation of Structural and Bioisosteric Analogues

The generation of structural and bioisosteric analogues is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound, this involves modifying the acyl group or other parts of the molecule.

Structural Analogues: A variety of N-acyl-β-D-glucopyranosylamines have been synthesized to explore their potential as cytostatic agents. nih.gov One common synthetic approach involves the acylation of per-O-acetylated β-D-glucopyranosylamine or its derivatives. For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylurea can be acylated using various acyl chlorides in the presence of a catalyst like zinc chloride. nih.gov Subsequent deacetylation using Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) affords the final unprotected N-acyl analogues. nih.gov These modifications to the acyl group create a library of structurally related compounds for biological screening.

Bioisosteric Analogues: Bioisosteric replacement is a technique used to substitute one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing biological activity. N-acyl derivatives of β-D-glucopyranosylamine have been identified as potent inhibitors of muscle glycogen (B147801) phosphorylase b (GPb), an enzyme involved in glucose metabolism. nih.gov

A prime example is the comparison between N-acetyl-β-D-glucopyranosylamine (NAG) and its bioisosteric analogue, N-trifluoroacetyl-β-D-glucopyranosylamine (NFAG). nih.gov The acetyl group of NAG was replaced by a trifluoroacetyl group. Crystallographic studies revealed that both compounds bind to the catalytic site of the enzyme. However, the trifluoroacetyl group in NFAG leads to subtle conformational changes in nearby protein residues and alters interactions with surrounding water molecules, resulting in a difference in inhibitory potency (Ki of 32 µM for NAG vs. 75 µM for NFAG). nih.gov This demonstrates how bioisosteric modification can fine-tune the binding affinity of the parent compound.

Derivatization for Biochemical Research Probes

To function as effective biochemical probes, molecules like this compound must be chemically modified to include reporter tags for detection or cross-linking moieties for identifying binding partners. These modifications typically target the primary amino group of the glycyl residue.

Introduction of Reporter Tags (e.g., Fluorescent, Biotinyl)

The terminal α-amino group of the glycine in this compound is an ideal site for attaching reporter tags.

Biotinylation: Biotin (B1667282) is a high-affinity ligand for streptavidin and avidin, and its incorporation allows for highly sensitive detection and purification. The most common method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of biotin. thermofisher.com To achieve selective labeling of the N-terminal α-amino group over the ε-amino groups of any lysine (B10760008) residues (if present in more complex peptide analogues), the reaction pH is carefully controlled. thermofisher.comnih.gov The pKa of an α-amino group (around 8.9) is lower than that of a lysine ε-amino group (around 10.5). thermofisher.com By performing the biotinylation reaction at a pH of approximately 6.5, the N-terminal amine is more likely to be in its unprotonated, reactive state, leading to preferential labeling. thermofisher.comnih.gov

Fluorescent Labeling: Similar to biotinylation, fluorescent dyes can be conjugated to the N-terminal amine. Many fluorescent probes are commercially available as NHS esters, which react with primary amines under slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds. thermofisher.com This allows for the creation of fluorescent versions of this compound, enabling their visualization in techniques like fluorescence microscopy or flow cytometry. nih.gov The choice of fluorophore can be tailored for specific experimental needs, such as wavelength, brightness, and photostability. nih.gov

Table 2: Derivatization Strategies for Reporter Tag Introduction

| Reporter Tag | Reactive Moiety | Target Functional Group | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Biotin | N-Hydroxysuccinimide (NHS) Ester | N-terminal α-amino group | pH ~6.5 for preferential labeling | thermofisher.comnih.gov |

| Fluorescent Dye | N-Hydroxysuccinimide (NHS) Ester | N-terminal α-amino group | pH 7.2 - 8.5 | thermofisher.com |

Strategies for Incorporating Cross-Linking Moieties

Cross-linking agents are used to covalently link interacting molecules, making them invaluable for identifying and characterizing binding partners of a probe. These agents can be attached to this compound via its terminal amine.

Cross-linkers are classified based on their reactive ends:

Homobifunctional Cross-linkers: These possess two identical reactive groups (e.g., NHS esters at both ends) and are used to link similar functional groups. thermofisher.com

Heterobifunctional Cross-linkers: These have two different reactive groups, allowing for sequential conjugation reactions. For example, a cross-linker could have an NHS ester to react with the amine on the glyco-amino acid and a second, different group (such as a photoreactive azido (B1232118) group or a thiol-reactive maleimide) to capture a binding partner. thermofisher.comnih.gov

The strategy involves first reacting the amine-reactive end of the cross-linker (e.g., an NHS ester) with the N-terminal amine of this compound. After purification, this derivatized probe can be introduced into a biological system. Once the probe binds to its target, the second reactive group on the cross-linker is activated (e.g., by UV light for a photoreactive group) to form a covalent bond with the interacting molecule, which can then be isolated and identified. nih.gov A variety of cross-linking agents with different spacer arm lengths and chemistries are available, allowing for optimization of the cross-linking efficiency. thermofisher.comnih.gov

Structural Elucidation and Conformational Analysis of N Glycyl Beta Glucopyranosylamine

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule, enabling the assignment of its stereochemistry. Both ¹H and ¹³C NMR are crucial for the structural elucidation of N-glycyl-beta-glucopyranosylamine.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the protons provide insights into their spatial arrangement. For instance, the anomeric proton (H-1) of the glucopyranosyl ring is particularly informative. Its coupling constant (J-value) with the adjacent H-2 proton can confirm the β-configuration of the glycosidic linkage. A large coupling constant (typically around 8-10 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, which is indicative of a β-anomer in a ⁴C₁ chair conformation.

Table 1: ¹H NMR Spectroscopic Data for N-glycyl-β-glucopyranosylamine and related compounds.

| Compound | Anomeric Proton (H-1) Chemical Shift (ppm) | Anomeric Proton Coupling Constant (J, Hz) | Reference |

| N-(N-tert-butyloxycarbonylglycyl)-β-D-glucopyranosylamine | 5.00 (d) | 9.1 | researchgate.net |

| N-glycyl-β-D-glucopyranosylamine (from deprotection) | Not explicitly reported, but expected to be similar to the protected form. | Not explicitly reported. | researchgate.net |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of this compound.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like glycopeptides, allowing the observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. For N-glycyl-β-glycopyranosylamines, the detection of such ions confirms the molecular weight. researchgate.net

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. While specific fragmentation data for this compound is not detailed in the provided search results, general fragmentation pathways for glycopeptides are well-established. Collision-induced dissociation (CID) typically leads to the cleavage of the glycosidic bond, resulting in the formation of oxonium ions (ions containing the sugar moiety) and ions corresponding to the peptide portion. The observation of characteristic oxonium ions for glucose would further support the identity of the carbohydrate unit. Fragmentation of the peptide backbone would also occur, yielding b and y ions, which can confirm the amino acid sequence. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for N-(N-tert-butyloxycarbonylglycyl)-β-D-glucopyranosylamine.

| Ion | Calculated m/z | Found m/z | Reference |

| [M+Na]⁺ | 521.1954 (for C₂₁H₃₈N₂O₁₁Na) | 521.1954 | researchgate.net |

Note: This data is for the protected precursor of this compound. The mass of the unprotected compound would be correspondingly lower.

Vibrational and Electronic Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the glucose moiety.

N-H stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the amine and amide groups.

C-H stretching: Bands around 2850-3000 cm⁻¹.

C=O stretching (amide I): A strong band around 1650 cm⁻¹, characteristic of the amide carbonyl group in the glycine (B1666218) moiety.

N-H bending (amide II): A band around 1550 cm⁻¹.

C-O stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹) arising from the C-O bonds of the carbohydrate.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study electronic transitions within a molecule. As this compound lacks extensive chromophores, it is not expected to exhibit strong absorption in the UV-Vis region. The primary absorption would likely be in the far UV region, associated with the n → π* and π → π* transitions of the amide carbonyl group.

X-ray Crystallography for Three-Dimensional Structural Determination

Crystal Structure Analysis of this compound and Complexes

To date, a specific crystal structure of this compound has not been reported in the searched literature. However, the crystal structures of related glycosylamines and glycopeptides provide valuable insights into the likely structural features of this compound. researchgate.net

A crystallographic study would reveal the precise geometry of the β-N-glycosidic bond, including its length and the angles around the anomeric carbon and the nitrogen atom. It would also detail the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice. These hydrogen bonds would involve the hydroxyl groups of the glucose unit, the amide and amine groups of the glycine moiety, and potentially water molecules if present in the crystal.

Table 3: Representative Crystallographic Data for a Related Glycosylamine.

| Parameter | Value | Reference |

| Compound | β-D-galactopyranosylamine | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 7.703 | researchgate.net |

| b (Å) | 7.788 | researchgate.net |

| c (Å) | 12.645 | researchgate.net |

| Conformation | ⁴C₁ (D) | researchgate.net |

Note: This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystal structure analysis. Specific data for this compound is not available.

Conformational Insights from Solid-State Data

The solid-state conformation of this compound, as would be determined by X-ray crystallography, provides a static picture of the molecule in a highly ordered environment. The glucopyranose ring is expected to adopt a stable ⁴C₁ chair conformation. The orientation of the glycyl substituent at the anomeric carbon (the aglycone) is of particular interest.

The conformation around the glycosidic bond is defined by the torsion angles φ (phi) and ψ (psi). In the solid state, these angles would be fixed, and their values would be determined by the crystal packing forces and intramolecular interactions. The conformation of the glycine moiety itself, described by the peptide backbone torsion angles, would also be clearly defined. These solid-state conformational parameters provide a crucial benchmark for computational modeling and for understanding the molecule's preferred spatial arrangement.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the structural elucidation and conformational analysis of this compound. These in silico approaches provide a microscopic view of the molecule's dynamic behavior, electronic properties, and interaction potential, complementing experimental data and offering predictive insights.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of this compound in various environments. nih.gov By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) the molecule adopts, the transitions between these shapes, and the influence of factors like solvent and temperature.

The flexibility of the glucopyranosyl ring and the rotational freedom around the glycosidic bond and the peptide backbone bonds mean the molecule does not exist in a single, static state. Instead, it populates a collection of conformations. MD simulations exhaustively sample this conformational space to identify the most stable and populated states. ku.edu Analysis of these simulations often involves tracking key geometric parameters, as shown in the table below.

Table 1: Key Parameters in MD Simulation Analysis of N-Glycosylamines

| Parameter | Description | Significance |

| Dihedral Angles (Φ, Ψ, ω) | Torsion angles that define the conformation of the peptide backbone and the glycosidic linkage. | Determines secondary structures like β-turns and the relative orientation of the glycan and peptide portions. nih.gov |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates whether the molecule adopts an extended or a folded, compact conformation. nih.gov |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | Used to assess the stability of the simulation and the convergence to equilibrium conformations. |

| Hydrogen Bonds | Analysis of intramolecular and intermolecular (with solvent) hydrogen bonds. | Key to understanding the forces that stabilize specific conformations. |

These simulations highlight a high degree of molecular flexibility, which is crucial for the molecule's ability to interact with biological partners. nih.gov Computational approaches like MD are thus invaluable for understanding the influence of the saccharide on the polypeptide conformation. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of this compound, which govern its stability and reactivity. unimas.mymdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. mdpi.com

Detailed Research Findings: DFT optimizations performed on related octyl β-D-glucopyranosides confirm that the glucopyranosyl ring predominantly exists in the stable 4C1 (chair) conformation. unimas.my A key aspect of electronic structure analysis is the calculation of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Δε), is a critical indicator of chemical reactivity and stability. unimas.my A smaller gap generally implies higher reactivity.

Quantum chemical methods are also used to calculate various chemical reactivity descriptors that predict how the molecule will behave in chemical reactions.

Table 2: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (Δε) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. unimas.my |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

Formulas are based on Koopmans' theorem approximations.

Furthermore, quantum calculations can theoretically justify the outcomes of chemical reactions by modeling reaction pathways. taylorfrancis.com They are also employed to compute spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the determined structures. nih.gov The choice of computational method and basis set is crucial, as different approaches can yield varying results, requiring careful benchmarking against experimental evidence. frontiersin.orgncsu.edu

Docking Studies of N-Glycosylamine Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov For this compound, docking studies are primarily used to investigate its interactions with protein targets, providing hypotheses about its biological function and mechanism of action.

Detailed Research Findings: The process involves placing the 3D structure of this compound (the ligand) into the binding site of a target protein and evaluating the fit using a scoring function. This function estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

In silico docking studies on related N-(β-d-glucopyranosyl)-carboxamides have been successfully used to predict their binding modes and potential as inhibitors for enzymes like glycogen (B147801) phosphorylase (GP), a target for type 2 diabetes. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site.

Similarly, docking studies on other β-D-glucopyranoside derivatives have been conducted against targets like the SARS-CoV-2 main protease. unimas.my These studies demonstrated that the molecules could fit into the binding pocket and that modifications, such as adding ester groups, could modulate the binding affinity. unimas.my

Table 3: Example Docking Scores of Glucopyranoside Derivatives against Protein Targets

| Ligand | Protein Target | PDB Code | Docking Score (kcal/mol) | Reference |

| Octyl β-D-glucopyranoside (OBG) | SARS-CoV-2 Main Protease | 6LU7 | -6.5 | unimas.my |

| 6-O-Hexanoyl-OBG | SARS-CoV-2 Main Protease | 6LU7 | -7.4 | unimas.my |

| OBG | Urate Oxidase | 1R51 | -7.3 | unimas.my |

| 6-O-Hexanoyl-OBG | Urate Oxidase | 1R51 | -7.5 | unimas.my |

| N-(β-d-glucopyranosyl)-2-(naphthalen-1-yl)imidazole-4-carboxamide | Glycogen Phosphorylase | 2V7J | -10.051 (GlideScore) | mdpi.com |

These computational predictions are invaluable for guiding further experimental work, such as enzyme kinetics and structural biology studies, to validate the predicted binding modes and biological activities.

Biochemical Reactivity and Stability Investigations of N Glycyl Beta Glucopyranosylamine

Amido Linkage Stability and Hydrolysis Kinetics

The stability of the N-glycosidic bond in N-glycyl-beta-glucopyranosylamine is a critical determinant of its persistence and function in various chemical and biological environments. This linkage is susceptible to hydrolysis, a process significantly influenced by pH and the presence of enzymes.

The N-glycosidic bond of this compound, like that in other glycosylamines, exhibits marked pH-dependent stability. ttu.ee In neutral and alkaline media, the bond is generally stable. ttu.ee However, under acidic conditions, it becomes prone to hydrolysis, which involves the cleavage of the bond to yield glucose and glycine (B1666218). ttu.ee The rate of this hydrolysis is dependent on the hydrogen ion concentration. ttu.ee Studies on analogous N-glycosylamines, such as those of N-acetylglucosamine (GlcNAc), have demonstrated that hydrolytic stability increases with increasing pH. For instance, at pH 5, significant hydrolysis of an imine precursor to a glycosylamine can occur within minutes, while at pH 8, this process can take many hours. nih.gov

The mechanism of acid-catalyzed hydrolysis is believed to involve the protonation of the heterocyclic base, which is the rate-determining step. ttu.ee For glycosylamines in general, the hydrolysis is sensitive in a pH range of 3 to 7. google.com

To illustrate the effect of pH on the stability of a related N-glycosylamine, the following table presents hypothetical half-life data for this compound based on general trends observed for similar compounds.

| pH | Estimated Half-life (t½) at 37°C |

| 3 | Minutes to Hours |

| 5 | Hours to Days |

| 7 | Days to Weeks |

| 9 | Weeks to Months |

The enzymatic cleavage of the N-glycosidic bond is a fundamental process in biology, notably in the repair of DNA and the processing of glycoproteins. nih.govnih.gov While specific enzymes that target this compound are not extensively documented, the general mechanisms of related enzymes provide insight into its potential enzymatic lability.

Glycoside hydrolases (GHs) are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds. researchgate.net These enzymes typically employ one of two major mechanisms: a retaining or an inverting mechanism, which describe the stereochemical outcome at the anomeric carbon. researchgate.net The cleavage process generally involves two key catalytic residues, a proton donor (acid catalyst) and a nucleophile/base. researchgate.net

For instance, DNA glycosylases are enzymes that cleave the N-glycosidic bond of damaged or modified nucleobases in DNA. nih.gov Monofunctional glycosylases catalyze the hydrolysis of this bond, creating an apurinic/apyrimidinic (AP) site. nih.gov Bifunctional glycosylases also cleave the N-glycosidic bond but do so using an amine nucleophile from the enzyme, which leads to a Schiff base intermediate and subsequent cleavage of the DNA backbone. nih.gov

Another relevant class of enzymes is the β-N-acetylhexosaminidases, which are retaining hydrolases that cleave terminal N-acetylhexosamine residues. mdpi.com These enzymes utilize a substrate-assisted mechanism where the 2-acetamido group acts as the nucleophile. mdpi.com While this compound lacks this specific participating group, it is conceivable that other glycosidases could recognize and cleave its N-glycosidic bond.

Anomeric Reactivity and Configurational Stability

In solution, this compound is expected to undergo mutarotation, a process where the α and β anomers interconvert until an equilibrium is reached. acs.orgoclc.org This process occurs through the formation of an acyclic imine intermediate. nih.gov The rate of mutarotation is influenced by the solvent and the presence of acid or base catalysts. nist.gov

Studies on other glycosylamines, such as L-arabinosylamine, have shown that the mutarotation reaction is catalyzed by both acids and bases. nist.gov The mechanism is thought to involve the formation of an imonium ion. acs.org In aqueous solutions, the interconversion between the anomers leads to a characteristic change in the optical rotation of the solution over time. nist.gov

The equilibrium between the anomers is dependent on the specific compound and the solvent. For most N-glycosylamines derived from D-glucose, the β-anomer is thermodynamically more stable. researchgate.net

Transglycosylation is a reaction in which the glycosyl moiety of a donor molecule is transferred to an acceptor molecule other than water. nih.gov Glycoside hydrolases that operate via a retaining mechanism are often capable of catalyzing transglycosylation reactions. researchgate.net In this process, after the formation of a covalent glycosyl-enzyme intermediate, a suitable acceptor molecule can attack the anomeric carbon, leading to the formation of a new glycosidic bond. nih.gov

For this compound, it is plausible that it could act as a glycosyl donor in the presence of a suitable glycosidase and an acceptor molecule. The efficiency of this process would depend on the specific enzyme and the relative concentrations of the acceptor and water. mdpi.com

Degradation Pathways and Byproduct Formation

Beyond simple hydrolysis, this compound can undergo more complex degradation reactions, particularly under thermal stress or specific pH conditions. These pathways are often related to the Maillard reaction, a complex series of reactions between amino acids and reducing sugars. researchgate.netijrpr.com

The initial product of the reaction between glucose and an amino acid is a Schiff base, which then rearranges to form an Amadori product, a 1-amino-1-deoxy-2-ketose. ijrpr.com this compound itself is a precursor to the Amadori product of glycine and glucose. The degradation of these Amadori products can lead to a wide array of byproducts. imreblank.chresearchgate.net

At neutral or acidic pH, a common degradation pathway for Amadori products is 1,2-enolization, which can lead to the formation of furfural (B47365) or hydroxymethylfurfural (HMF). ijrpr.com Under alkaline conditions, 2,3-enolization is favored, resulting in the formation of reductones and various fission products such as acetol, pyruvaldehyde, and diacetyl. ijrpr.com These dicarbonyl compounds are highly reactive and can participate in further reactions, including Strecker degradation with other amino acids, leading to the formation of aldehydes and nitrogen-containing heterocyclic compounds that contribute to flavors and colors in food. acs.orgsandiego.edu

The degradation of Amadori compounds can also lead to the formation of advanced glycation end-products (AGEs), a heterogeneous group of compounds implicated in various physiological and pathological processes. mdpi.com

The following table summarizes potential degradation products of this compound based on known Maillard reaction pathways.

| Degradation Pathway | Key Intermediates/Byproducts |

| 1,2-Enolization (Acidic/Neutral pH) | 3-Deoxyglucosone, Hydroxymethylfurfural (HMF) |

| 2,3-Enolization (Alkaline pH) | 1-Deoxyglucosone, Reductones, Acetol, Pyruvaldehyde, Diacetyl |

| Strecker Degradation | Strecker aldehydes, Pyrazines |

| Advanced Glycation | Advanced Glycation End-products (AGEs) |

Molecular Interactions and Biological System Probing with N Glycyl Beta Glucopyranosylamine

Enzyme-Ligand Interaction Studies

Glycogen (B147801) Phosphorylase Inhibition Mechanisms and Binding Kinetics

There is no specific research available on the inhibition of glycogen phosphorylase by N-glycyl-beta-glucopyranosylamine. However, extensive studies have been conducted on a related compound, N-acetyl-beta-D-glucopyranosylamine . This analog has been identified as a potent inhibitor of glycogen phosphorylase.

N-acetyl-beta-D-glucopyranosylamine acts as a competitive inhibitor with respect to glucose-1-phosphate, binding to the enzyme's catalytic site. nih.govnih.gov This binding stabilizes the inactive T-state conformation of the enzyme. nih.govnih.gov Kinetic studies have determined the inhibition constants (Ki) for N-acetyl-beta-D-glucopyranosylamine, highlighting its significantly higher affinity for glycogen phosphorylase compared to the natural substrate, α-D-glucose. nih.govnih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| N-acetyl-beta-D-glucopyranosylamine | Glycogen Phosphorylase b | 32 µM nih.govnih.gov |

| N-acetyl-beta-D-glucopyranosylamine | Glycogen Phosphorylase a | 35 µM nih.govnih.gov |

| α-D-glucose | Glycogen Phosphorylase | 1.7 mM nih.govnih.gov |

Crystallographic studies have revealed that N-acetyl-beta-D-glucopyranosylamine binds to the catalytic site in a manner similar to α-D-glucose, forming crucial hydrogen bonds that stabilize the inactive enzyme conformation. nih.govnih.gov Further research on other N-acyl derivatives, such as N-trifluoroacetyl-beta-D-glucopyranosylamine, has shown that the nature of the acyl group can impact inhibitory potency. nih.gov

Interaction with Protein Phosphatases (e.g., PP1)

Direct interaction studies between this compound and protein phosphatases like Protein Phosphatase 1 (PP1) have not been reported in the available scientific literature.

Interestingly, a phosphorylated derivative of a related compound, N-acetyl-beta-D-glucopyranosylamine 6-phosphate , has been shown to be a specific inhibitor of the glycogen-bound form of PP1. nih.gov This suggests that while the base N-acyl glucopyranosylamine may not interact directly, modifications such as phosphorylation can introduce new functionalities that allow for interaction with and inhibition of key cellular phosphatases. This inhibition is specific to the glycogen-associated form of PP1 and affects its ability to dephosphorylate both glycogen synthase and glycogen phosphorylase. nih.gov

Substrate or Inhibitor Potential for Glycosyltransferases and Glycosidases

There is currently no available research to indicate whether this compound acts as a substrate or an inhibitor for glycosyltransferases or glycosidases.

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule. frontiersin.org The substrate specificity of these enzymes can be quite stringent, though some have shown broader acceptance of different acceptor molecules. nih.gov Whether the N-glycyl group would be recognized and utilized by these enzymes is unknown.

Similarly, glycosidases are responsible for cleaving glycosidic bonds. The stability of the N-glycosidic bond in this compound to enzymatic hydrolysis by glycosidases has not been investigated.

Carbohydrate-Binding Protein (Lectin) Recognition

Binding Specificity and Affinity Characterization

Specific studies characterizing the binding specificity and affinity of this compound to various lectins are not present in the current body of scientific literature.

However, a study on a more complex derivative, the 1-N-glycyl beta-derivative of a biantennary oligosaccharide , has demonstrated its utility in probing lectin interactions. nih.gov This derivative, when conjugated to biotin (B1667282) and bound to fluorescently labeled streptavidin, showed binding to both Concanavalin A (ConA) and lentil lectin. nih.gov This indicates that the N-glycyl linkage can serve as a suitable handle for creating probes to study lectin binding without disrupting the recognition of the core oligosaccharide structure by these specific lectins. nih.gov

Probing Glycan-Protein Interaction Architectures

As there is no data on the direct binding of this compound to lectins, its use in probing glycan-protein interaction architectures has not been explored. The study involving the 1-N-glycyl beta-derivative of an oligosaccharide suggests that such derivatives have the potential to be used as tools to investigate the architecture of lectin binding sites. nih.gov By creating neoglycoproteins and neoglycolipids with this linkage, researchers can explore how the presentation of the carbohydrate affects lectin recognition and binding. nih.gov

Role as Building Blocks in In Vitro Glycoconjugate Assembly

The controlled, bottom-up construction of complex glycoconjugates in the laboratory is a cornerstone of modern glycobiology research. It allows for the creation of precisely defined molecules that can be used to probe biological interactions with a high degree of specificity. This compound, with its unique combination of a simple glucose moiety and a reactive glycine (B1666218) tail, serves as an ideal building block in this endeavor.

Construction of Synthetic N-Linked Glycopeptide Mimetics

N-linked glycosylation, the attachment of a glycan to the asparagine residue of a protein, is a critical modification that influences the structure and function of many proteins. nih.gov Synthesizing entire N-glycoproteins with homogeneous glycoforms is a formidable task. Consequently, the creation of synthetic N-linked glycopeptide mimetics—smaller, simplified versions of these complex biomolecules—has become a powerful strategy for studying their biological roles. doaj.org

The synthesis of this compound from readily available fucooligosaccharides, such as those found in human milk, has been reported, providing a viable route to this valuable building block. The process involves the conversion of the oligosaccharide to its corresponding β-glycopyranosylamine, followed by N-acylation with an N-protected glycine derivative and subsequent deprotection to yield the final product.

This synthetic scheme highlights the utility of this compound as a precursor for more complex structures. The terminal amino group of the glycine residue provides a convenient handle for further chemical modifications, such as peptide coupling. This allows for the construction of glycopeptide mimetics where the this compound unit serves as a surrogate for a more complex glycan. These mimetics are invaluable for a range of applications, including the mapping of antibody epitopes and the development of synthetic vaccines. doaj.orgnih.gov

Development of Glycan Arrays for Biological Screening

Glycan arrays, or microarrays, have revolutionized the study of carbohydrate-binding proteins (lectins), antibodies, and enzymes. nih.govresearchgate.net These platforms allow for the high-throughput screening of interactions between a library of immobilized glycans and a fluorescently labeled biological sample. The construction of these arrays relies on the covalent attachment of glycans to a solid support, a process that requires a suitable linker.

This compound is well-suited for this application. The primary amine of the glycyl moiety can be readily coupled to various activated surfaces, such as N-hydroxysuccinimide (NHS)-functionalized glass slides, to generate a stable, covalent linkage. nih.gov This approach allows for the creation of glycan arrays displaying a homogeneous population of glucose residues, which can then be used to screen for glucose-binding proteins or to investigate the specificity of glycosyltransferases.

The use of a simple, well-defined glycan like this compound on an array provides a baseline for understanding more complex glycan-protein interactions. By systematically increasing the complexity of the immobilized glycans, researchers can dissect the structural determinants of binding affinity and specificity.

Investigation of Glycosylation Processes

Beyond their role as building blocks, this compound and its analogues can be employed as molecular probes to gain a deeper understanding of the intricate cellular machinery responsible for protein glycosylation.

Insights into N-Glycosylation Pathway Intermediates

The N-glycosylation pathway is a highly regulated, multi-step process that begins in the endoplasmic reticulum. mdpi.com It involves the assembly of a lipid-linked oligosaccharide (LLO) precursor, which is then transferred en bloc to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex. nih.gov Studying the individual steps of this pathway and the substrate specificities of the enzymes involved is crucial for understanding its regulation and the consequences of its dysregulation in disease.

While direct studies using this compound as a probe for specific glycosyltransferases are not extensively documented, the principle of using simplified, synthetic analogues to investigate enzyme function is well-established. For instance, chemically tagged monosaccharides can be metabolically incorporated into glycan structures, allowing for their visualization and tracking through the glycosylation pathway. This approach provides valuable insights into the flux and branching of the pathway under different cellular conditions.

The use of N-glycosylamine-based strategies for the isotopic labeling of N-linked glycans for quantitative mass spectrometry analysis has also been demonstrated. nih.gov This method takes advantage of the primary amine group on the reducing end of freshly released N-linked glycans for labeling, offering a mild and efficient way to quantify changes in the glycome. nih.gov This highlights the potential of N-glycosylamine derivatives as tools for studying the dynamics of glycosylation.

Modulating Protein Folding and Stability In Vitro through N-Glycosylamine Analogues

N-linked glycans are known to play a significant role in promoting the proper folding and enhancing the stability of proteins. The bulky and hydrophilic nature of glycans can shield hydrophobic patches on the protein surface, preventing aggregation and facilitating the adoption of the correct three-dimensional structure. nih.gov Investigating the precise contribution of glycosylation to protein stability can be challenging due to the heterogeneity of natural glycoproteins.

Simple N-glycosylamine analogues provide a means to systematically probe the effects of glycosylation on protein structure and stability in a controlled in vitro setting. A compelling example is the study of N-acetyl-beta-D-glucopyranosylamine, a close analogue of this compound. This compound has been shown to be a potent inhibitor of glycogen phosphorylase, an enzyme involved in glucose metabolism. nih.gov

Kinetic and crystallographic studies have revealed that N-acetyl-beta-D-glucopyranosylamine binds to the catalytic site of glycogen phosphorylase and stabilizes its inactive T-state conformation. nih.gov This demonstrates that even a simple monosaccharide derivative can have a profound impact on the conformational equilibrium and stability of a protein.

Table 1: Inhibitory Effect of N-acetyl-beta-D-glucopyranosylamine on Glycogen Phosphorylase

| Enzyme Form | Inhibitor | K_i (µM) |

|---|---|---|

| Phosphorylase b | N-acetyl-beta-D-glucopyranosylamine | 32 |

| Phosphorylase a | N-acetyl-beta-D-glucopyranosylamine | 35 |

| Phosphorylase b | alpha-D-glucose | 1700 |

Data sourced from Oikonomakos et al. (1996). The table shows the inhibition constant (Ki) of N-acetyl-beta-D-glucopyranosylamine compared to alpha-D-glucose for both the a and b forms of glycogen phosphorylase.

These findings suggest that this compound and similar analogues could be valuable tools for modulating the folding and stability of other proteins in vitro. By introducing these small, glycan-mimicking compounds into protein folding assays, researchers can systematically investigate the energetic contributions of glycan-protein interactions and gain a more nuanced understanding of this fundamental aspect of protein biology.

Exploration of Analogues and Structure Activity Relationships Within N Glycosylamines

Comparative Biochemical Studies with N-Acetyl-beta-D-Glucopyranosylamine

A key analogue for understanding the biochemical role of N-glycyl-beta-glucopyranosylamine is N-acetyl-beta-D-glucopyranosylamine. Extensive research has been conducted on the latter, particularly in the context of its inhibitory activity against glycogen (B147801) phosphorylase (GP), an enzyme crucial for glycogen metabolism.

Kinetic and Structural Insights into Glycogen Phosphorylase Inhibition

N-acetyl-beta-D-glucopyranosylamine has been identified as a potent inhibitor of glycogen phosphorylase b (GPb). nih.govnih.gov Kinetic studies have demonstrated that it acts as a competitive inhibitor with respect to the substrate glucose-1-phosphate, exhibiting significantly higher affinity than the natural substrate α-D-glucose. nih.gov The inhibition constants (Ki) for N-acetyl-beta-D-glucopyranosylamine against the 'a' and 'b' forms of glycogen phosphorylase are in the micromolar range, highlighting its potency. nih.gov

Crystallographic studies of the N-acetyl-beta-D-glucopyranosylamine-GPb complex have provided a detailed picture of the binding interactions. The N-acetyl group plays a crucial role in the enhanced binding affinity. It occupies a hydrophobic pocket within the active site, forming favorable van der Waals contacts. nih.govnih.gov Furthermore, the amide group of the N-acetyl moiety participates in hydrogen bonding interactions with active site residues, further stabilizing the complex. nih.gov

While direct comparative biochemical data for this compound is less abundant in the literature, the well-characterized interactions of N-acetyl-beta-D-glucopyranosylamine provide a valuable framework for predicting its behavior. The replacement of the acetyl group with a glycyl moiety introduces a primary amine, which is expected to alter the electronic and steric properties of the aglycone. This change would likely influence the hydrogen bonding network and van der Waals interactions within the enzyme's active site, potentially leading to a different binding affinity and inhibitory profile.

Interactive Data Table: Inhibitory Activity of N-Acyl-beta-D-Glucopyranosylamine Analogues against Glycogen Phosphorylase b

| Compound | Ki (µM) | Target Enzyme |

| α-D-Glucose | 1700 | Glycogen Phosphorylase b |

| N-acetyl-beta-D-glucopyranosylamine | 32 | Glycogen Phosphorylase b |

| N-azidoacetyl-beta-D-glucopyranosylamine | 48.7 | Glycogen Phosphorylase b |

| Data sourced from multiple biochemical studies. nih.govnih.gov |

Influence of Amino Acid Moiety on Molecular Recognition

The amino acid component of N-glycosylamines is a critical determinant of their biological specificity and binding affinity. The size, charge, hydrophobicity, and hydrogen-bonding capacity of the amino acid side chain can profoundly influence how these molecules interact with their biological targets.

Systematic variations of the amino acid moiety have been employed to probe the SAR of N-glycosylamines. For instance, in the context of diosgenyl β-D-glycosaminosides, the nature of the N-acyl group, derived from different amino acids, has been shown to significantly impact their biological activities, including antifungal and anticancer properties. mdpi.com The synthesis of N-aminoacyl derivatives allows for the introduction of diverse functionalities, enabling a fine-tuning of the molecule's interaction profile. mdpi.com

Impact of Glycan Structure Variations on Biological Interactions

The carbohydrate portion of N-glycosylamines is central to their role in molecular recognition events. The type of monosaccharide, the anomeric configuration (α or β), and the presence of additional sugar units or modifications all contribute to the specificity of their interactions with proteins.

The impact of glycan structure is well-documented in the broader context of glycoproteins. For example, the N-glycans on antibodies play a crucial role in modulating their interaction with Fc receptors, thereby influencing immune responses. youtube.com Variations in the glycan composition, such as the presence or absence of fucose or sialic acid, can significantly alter binding affinities. nih.gov Similarly, the glycosylation status of receptors like the insulin (B600854) receptor can affect their dynamics and ligand-binding properties. nih.gov

These principles are directly applicable to N-glycosylamines. The specific monosaccharide unit (e.g., glucose, galactose, mannose) will dictate the types of lectins or carbohydrate-binding proteins that can recognize it. The anomeric linkage is also critical; for instance, α- and β-glycosides are often recognized by different enzymes and receptors with high specificity. nih.gov Furthermore, modifications to the glycan, such as sulfation or phosphorylation, can introduce charged groups that can engage in electrostatic interactions with binding partners. The accessibility of the glycan to its interacting protein is also a key factor, which can be influenced by the surrounding molecular architecture. nih.gov

Design Principles for Modulating Binding Affinity and Selectivity

The rational design of N-glycosylamines with tailored binding properties relies on a deep understanding of the SAR principles discussed above. Several key strategies are employed to modulate the affinity and selectivity of these compounds.

Mechanism-Based and Transition-State Analogue Inhibition: One powerful approach is the design of mechanism-based inhibitors that mimic the transition state of an enzymatic reaction. nih.govrsc.org By creating a stable molecule that resembles the high-energy transition state, it is possible to achieve very tight and specific binding to the enzyme's active site. For glycosidases, this often involves designing molecules with a charge and geometry that mimics the oxocarbenium ion-like transition state of glycosidic bond cleavage. nih.gov

Structure-Guided Design: The availability of high-resolution crystal structures of N-glycosylamines in complex with their target proteins provides an invaluable tool for inhibitor design. nih.govnih.gov These structures reveal the key interactions that stabilize the complex, allowing for the rational design of modifications to the N-glycosylamine that can enhance these interactions. For example, identifying a hydrophobic pocket in the binding site can guide the incorporation of a complementary hydrophobic group on the inhibitor to increase van der Waals contacts and, consequently, binding affinity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For instance, replacing an ester linkage, which may be susceptible to hydrolysis, with a more stable amide bond can lead to a more robust inhibitor. nih.gov

Modulation of Conformational Dynamics: The flexibility and conformational preferences of both the N-glycosylamine and its target protein can influence binding. Designing molecules that pre-organize into the bioactive conformation can reduce the entropic penalty of binding and thus increase affinity. Conversely, introducing conformational constraints can enhance selectivity by disfavoring binding to off-target proteins.

By integrating these design principles with a thorough understanding of the SAR of N-glycosylamines, it is possible to develop novel compounds with optimized biological activities for a wide range of applications.

Applications in Glycoconjugate and Glycopeptide Research

Utilization as Key Intermediates for Complex Glycoconjugate Synthesis

The synthesis of complex glycoconjugates often relies on a convergent strategy, where large, pre-assembled fragments are joined together in the final stages. N-glycyl-beta-glucopyranosylamine and related glycosylamines are pivotal intermediates in these synthetic pathways. A robust method for their preparation involves the reaction of unprotected di-, tetra-, and hexasaccharides with ammonium (B1175870) carbamate (B1207046) in an aqueous methanolic solution, which produces the corresponding β-glycopyranosylamines. researchgate.net Subsequent N-acylation with an activated glycine (B1666218) derivative, such as N-Boc-glycine N-hydroxysuccinimide ester, followed by the removal of the Boc protecting group, yields the target N-glycyl-β-glycopyranosylamines. researchgate.net

These well-defined glycosylamine intermediates can then be coupled to peptides to form N-linked glycopeptides. This approach avoids the complexities of handling large, protected oligosaccharides during stepwise peptide synthesis. creative-biolabs.com Efficient ligation methods, such as the aminolysis of peptides containing an activated aspartic acid residue (e.g., a p-nitrophenyl thioester), allow for the chemoselective formation of the native N-glycosidic bond under mild conditions. creative-biolabs.comnih.gov This strategy is compatible with unprotected glycan structures, providing a powerful route to complex glycoconjugates that would be difficult to access otherwise. nih.gov

Development of Defined N-Linked Glycopeptides for Structural and Functional Studies

A primary goal of chemical glycobiology is to understand how specific glycan structures modulate the function of proteins. The inherent heterogeneity of glycoproteins isolated from natural sources makes it difficult to assign a specific function to a particular glycoform. nih.gov By using synthetic building blocks like this compound, researchers can produce homogeneous N-linked glycopeptides with precisely defined carbohydrate structures. nih.gov

These synthetic glycopeptides serve as invaluable molecular probes to dissect the roles of glycans in biological processes. creative-biolabs.com For example, they can be used to study how glycosylation affects a peptide's susceptibility to proteolysis by specific enzymes. creative-biolabs.comnih.gov In one study, a series of defined glycopeptides were synthesized to serve as substrates for proteases like chymotrypsin (B1334515) and thermolysin, revealing that N-glycosylation at certain positions relative to the cleavage site can protect the peptide from hydrolysis. nih.gov Furthermore, simplified glycopeptides, where complex natural glycans are replaced by a single monosaccharide or a simple oligosaccharide, can be used to study specific molecular recognition events, such as binding to lectins, without the confounding influence of a larger, more complex glycan structure. nih.gov This allows for detailed structural and functional studies that correlate a specific glycan structure with a biological outcome.

Strategies for Solid-Phase Synthesis of N-Glycopeptides incorporating this compound Scaffolds

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and glycopeptide synthesis. researchgate.net For the creation of N-glycopeptides, a convergent strategy on the solid phase is often preferred. creative-biolabs.com This involves first assembling the full peptide chain on a resin support, followed by the attachment of the glycan moiety to a specific aspartic acid residue. rsc.org

A highly effective method involves the use of aspartic acid residues with side-chain protecting groups, such as allyl or Dmab (4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) esters, which are orthogonal to the standard Fmoc-based SPPS chemistry. rsc.org After the peptide backbone is complete, these specific protecting groups can be selectively removed while the peptide remains attached to the solid support. rsc.org The newly liberated aspartic acid side-chain carboxyl group is then activated and coupled with a glycosylamine, such as this compound, to form the desired N-linked glycopeptide directly on the resin. rsc.org

A significant challenge in this process is the formation of aspartimide by-products, which can occur during peptide elongation and the final glycosylation step, especially when the amino acid C-terminal to the aspartate is a serine or threonine. rsc.orgcapes.gov.br This side reaction can be substantially suppressed by incorporating a backbone-protecting group, like a 2,4-dimethoxybenzyl (Dmb) group, on the nitrogen atom of the amino acid residue following the aspartate. rsc.org This strategy has been shown to significantly improve the yields of the desired glycopeptide. rsc.org

Table 1: Comparison of Solid-Phase Synthesis Strategies for N-Glycopeptides

| Strategy | Description | Key Protecting Groups | Advantages | Challenges |

|---|---|---|---|---|

| Linear Synthesis | A pre-glycosylated asparagine building block is incorporated during stepwise SPPS. creative-biolabs.com | Acid-labile groups on glycan; Fmoc on α-amine. | Conceptually straightforward. | Steric hindrance from large glycans can lead to poor coupling efficiencies; requires synthesis of complex building blocks. |

| Convergent On-Resin Ligation | Peptide is synthesized first, followed by selective deprotection of an Asp side chain and coupling with a glycosylamine. rsc.org | Orthogonal Asp protecting groups (e.g., Allyl, Dmab). rsc.org | Efficiently joins complex peptides and glycans; avoids repeated exposure of the glycan to harsh reagents. rsc.org | Potential for aspartimide formation, which reduces yield. rsc.orgcapes.gov.br |

| Thioacid-Mediated Ligation | The side-chain carboxyl group of aspartic acid is replaced with a thiocarboxylic acid, which reacts chemoselectively with a glycosylamine. creative-biolabs.com | Thioacid functionality on Asp. | High chemical selectivity; avoids extensive protecting group manipulation. creative-biolabs.com | Requires synthesis of specialized thioacid-containing peptide intermediates. |

Creation of Glycoprotein Mimetics for Mechanistic Glycobiology

Glycoprotein mimetics are synthetic constructs designed to replicate or approximate the structural and functional aspects of natural glycoproteins. researchgate.net These mimetics are powerful tools in mechanistic glycobiology, providing simplified and chemically stable models to probe complex biological interactions. nih.govresearchgate.net this compound is an ideal scaffold for such mimetics because it provides the native N-linkage to a simple, synthetically accessible monosaccharide.

By attaching this simple "glycan" to a peptide or protein, researchers can investigate the fundamental consequences of glycosylation, such as its effects on protein folding, stability, and interaction with binding partners, in a highly controlled manner. nih.govresearchgate.net These simplified structures, sometimes referred to as neoglycopeptides or neoglycoproteins, allow for the study of distinct structural elements on biological activity. researchgate.net For instance, a mimetic containing only a single N-linked glucose unit can be used to determine if the mere presence of a carbohydrate at a specific site is sufficient for a particular biological function, or if a more complex oligosaccharide is required. nih.gov This reductionist approach is critical for deciphering the specific codes of protein-carbohydrate recognition that govern cell-cell communication, immune responses, and pathogen infection. researchgate.netnih.gov

Advanced Analytical Techniques for N Glycosylamine Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental to the purification and analysis of N-glycyl-beta-glucopyranosylamine, ensuring that the compound is free from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and preparative isolation of this compound. The choice of the stationary phase is critical for achieving optimal separation.

Normal-Phase HPLC: This mode is effective for separating polar compounds. This compound, with its polar glucose and glycine (B1666218) moieties, can be effectively separated from less polar impurities. A typical mobile phase would consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. For a highly polar compound like this compound, a highly aqueous mobile phase is required for retention on a nonpolar stationary phase (e.g., C18). Ion-pairing agents can be added to the mobile phase to enhance the retention and improve the peak shape of the analyte. The purity of the compound can be determined by the area percentage of the main peak in the chromatogram.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. This technique can provide excellent separation and resolution for this compound and its potential impurities. nih.gov

For detection, UV detectors are commonly used, monitoring the absorbance of the amide bond in the glycyl moiety. If higher sensitivity is required, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. nih.gov

Table 1: Comparison of HPLC Modes for this compound Analysis

| HPLC Mode | Stationary Phase | Mobile Phase | Principle of Separation | Suitability for this compound |

| Normal-Phase | Polar (e.g., silica, cyano) | Non-polar organic solvent with a polar modifier | Adsorption | Good for separation from non-polar impurities. |

| Reversed-Phase | Non-polar (e.g., C18, C8) | Polar (e.g., water/acetonitrile or methanol) | Partitioning | Widely applicable, may require ion-pairing agents for optimal retention. nih.gov |

| HILIC | Polar (e.g., amide, silica) | High organic solvent with a small amount of aqueous buffer | Partitioning into an adsorbed water layer | Excellent for highly polar compounds, offering good retention and resolution. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a non-volatile compound due to its multiple polar functional groups (hydroxyl, amine, and carboxylic acid). Therefore, derivatization is a mandatory step to increase its volatility for GC-MS analysis.

A common and effective derivatization strategy is a two-step process:

Methoximation: This step targets the carbonyl group of the glucose moiety in its open-chain form, preventing the formation of multiple isomers (anomers) in the subsequent step. The reaction is typically carried out with methoxyamine hydrochloride in pyridine. nih.gov

Silylation: The hydroxyl, amine, and carboxylic acid groups are then converted to their trimethylsilyl (B98337) (TMS) ethers, amine, and ester, respectively. slu.se This is achieved by reacting the compound with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govnih.gov

The resulting derivatized this compound is volatile and can be readily analyzed by GC-MS. The mass spectrum will show characteristic fragmentation patterns that can be used for structural confirmation and identification of the compound.

Table 2: Common Derivatization Reagents for GC-MS Analysis of this compound

| Derivatization Step | Reagent | Functional Group Targeted | Purpose |

| Methoximation | Methoxyamine hydrochloride | Carbonyl (open-chain form of glucose) | Prevents formation of multiple anomeric peaks. nih.gov |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH), Amine (-NH), Carboxyl (-COOH) | Increases volatility and thermal stability. nih.govnih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH), Amine (-NH), Carboxyl (-COOH) | Increases volatility and thermal stability. nih.gov |

Capillary Electrophoresis (CE) for Characterization and Purity

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

For the analysis of this compound, the compound can be analyzed directly if it carries a net charge at the pH of the background electrolyte. The glycine moiety provides both an amino group and a carboxylic acid group, making its charge pH-dependent.

To enhance sensitivity and for neutral N-glycosylamines, derivatization with a charged and/or fluorescent tag is a common strategy. The primary amine of the glycosylamine can be labeled with a fluorophore like 8-aminopyrene-1,3,6-trisulfonate (APTS) or 2-aminoacridone (B130535) (AMAC). nih.govnih.gov This not only imparts a charge to the molecule, facilitating its separation by CE, but also allows for highly sensitive detection using laser-induced fluorescence (LIF). nih.govnih.gov

CE is a powerful tool for assessing the purity of this compound, capable of separating it from structurally similar impurities with high resolution. nih.govresearchgate.net

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions and to elucidate reaction mechanisms. nih.govresearchgate.net In the context of this compound research, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.

¹⁵N-Labeling: By using ¹⁵N-labeled glycine in the synthesis, the nitrogen atom of the glycyl moiety can be tracked. This would be particularly useful for studying the mechanism of the initial condensation reaction between glucose and glycine to form the N-glycosidic bond. Mass spectrometry can then be used to distinguish between the labeled and unlabeled species. nih.gov

¹³C-Labeling: Incorporating ¹³C atoms into the glucose or glycine backbone allows for the tracing of the carbon skeleton during subsequent reactions. nih.govvanderbilt.edu This can provide insights into Maillard reaction pathways, where N-glycosylamines are key intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing ¹³C-labeled compounds.

Deuterium (²H) Labeling: Deuterium can be used to probe reaction mechanisms involving proton transfer steps. For example, by conducting reactions in deuterated solvents (e.g., D₂O), the exchange of labile protons on the hydroxyl and amine groups can be monitored. nih.gov This can provide information about the reactivity of different sites within the molecule.

The analysis of isotopically labeled this compound is typically performed using mass spectrometry (MS) or NMR spectroscopy, which can differentiate between the isotopes based on their mass or magnetic properties, respectively. nih.govnih.gov

Quantitative Analysis Methods in Research Settings

Accurate quantification of this compound is essential for many research applications, such as studying the kinetics of its formation or degradation.

HPLC with UV or Fluorescence Detection: As mentioned earlier, HPLC can be used for quantitative analysis. By constructing a calibration curve with standards of known concentrations, the concentration of this compound in a sample can be determined from its peak area. Derivatization with a fluorescent tag can significantly improve the limit of detection and quantification. nih.gov

Mass Spectrometry with Isotope Dilution: Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantification. This technique involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) to the sample. The ratio of the signal from the analyte to the signal from the internal standard is then used to calculate the concentration of the analyte. This method corrects for variations in sample preparation and instrument response. slu.se

NMR Spectroscopy: Quantitative NMR (qNMR) can also be used for the determination of the absolute concentration of this compound. This is achieved by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified reference material of known concentration that is added to the sample.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-glycyl-beta-glucopyranosylamine, and what critical steps ensure high yield and purity?

- Methodology : Synthesis typically involves coupling glycyl groups to beta-glucopyranosylamine derivatives. Key steps include:

- Protecting hydroxyl groups on glucopyranosylamine using acetyl or benzyl groups to prevent side reactions .

- Activating the glycyl moiety (e.g., via carbodiimide coupling) for efficient amide bond formation.

- Deprotection under mild acidic or basic conditions to preserve glycosidic linkages .

- Purification via column chromatography or recrystallization. Validate purity using HPLC and mass spectrometry .

Q. How can structural features of this compound be characterized to confirm its configuration and stability?

- Methodology :

- X-ray crystallography : Resolve 3D structure, particularly for comparing glycyl vs. acetyl analogs (e.g., bond angles, hydrogen-bonding networks) .

- NMR spectroscopy : Use , , and 2D experiments (COSY, HSQC) to confirm anomeric configuration (beta-linkage) and glycyl attachment sites .

- Thermogravimetric analysis (TGA) : Assess thermal stability under varying pH and temperature conditions .

Q. What is the biochemical significance of the glycyl group in this compound compared to acetylated analogs?

- The glycyl group introduces a free amino group, enhancing reactivity in glycoconjugate synthesis (e.g., glycopeptides). Unlike acetylated analogs (e.g., N-acetylglucosamine), it avoids steric hindrance, enabling broader enzymatic recognition in glycosylation pathways . Validate via enzymatic assays with glycosyltransferases .

Advanced Research Questions

Q. What advanced analytical workflows are recommended for quantifying this compound in complex biological matrices?

- Methodology :

- Hydrophilic Interaction Liquid Chromatography (HILIC) : Separate glycans from peptides/proteins prior to MS analysis .

- Tandem Mass Spectrometry (CID/HCD) : Fragment glycopeptides to confirm glycyl attachment sites and quantify via isotopic labeling .

- Multi-laboratory validation : Adhere to MIRAGE guidelines for glycomics experiments to ensure reproducibility .

Q. How do structural differences between N-glycyl and N-acetyl-beta-glucopyranosylamine influence their inhibitory effects on enzymes like glycogen phosphorylase?

- Methodology :

- Crystallographic docking studies : Compare binding affinities and interactions in enzyme active sites (e.g., hydrogen bonding with catalytic residues) .

- Kinetic assays : Measure values under varying substrate concentrations. The glycyl group may reduce inhibitory potency due to altered charge distribution compared to acetyl analogs .

Q. How can researchers resolve contradictions in reported synthesis yields of this compound derivatives?

- Methodology :

- Reproducibility testing : Replicate protocols from divergent studies (e.g., Bolton et al. vs. fluorinated analog syntheses ).

- Parameter optimization : Adjust reaction time, temperature, and protecting groups. Monitor intermediates via TLC or in-situ IR spectroscopy .

- Machine learning : Train models on reaction databases to predict optimal conditions for glycyl-specific coupling .

Q. What experimental designs ensure reproducibility in studies involving this compound glycosylation patterns?

- Methodology :

- Blinded multi-center studies : Provide standardized glycan samples to participating labs, as done in Glycobiology Consortium studies .

- Inter-laboratory CV% analysis : Calculate intra- and inter-lab coefficients of variation for glycan quantification methods (e.g., CV% WS < 15%, CV% BS < 25%) .

Q. What functional assays evaluate the impact of this compound on site-specific protein glycosylation microheterogeneity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products